molecular formula C12H16N2O B13982138 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone CAS No. 41661-58-9

1-[2-(2-pyridinyl)ethyl]-4-Piperidinone

Cat. No.: B13982138
CAS No.: 41661-58-9
M. Wt: 204.27 g/mol
InChI Key: SPTQKBOLERELTQ-UHFFFAOYSA-N
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Description

1-[2-(2-Pyridinyl)ethyl]-4-piperidinone is a heterocyclic compound featuring a piperidine ring with a ketone group at the 4-position and a 2-pyridinyl-substituted ethyl chain at the 1-position. This structure combines the rigidity of the piperidine ring with the aromatic and hydrogen-bonding capabilities of the pyridine moiety, making it a versatile scaffold in medicinal chemistry.

Properties

CAS No.

41661-58-9

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-pyridin-2-ylethyl)piperidin-4-one

InChI

InChI=1S/C12H16N2O/c15-12-5-9-14(10-6-12)8-4-11-3-1-2-7-13-11/h1-3,7H,4-6,8-10H2

InChI Key

SPTQKBOLERELTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Alkylation of 4-Piperidinone Precursors

A common and efficient approach to prepare 1-[2-(2-pyridinyl)ethyl]-4-piperidinone involves the alkylation of commercially available 4-piperidinone monohydrate hydrochloride with 2-(2-pyridinyl)ethyl halides or sulfonates.

  • Procedure: The alkylation is typically carried out by reacting 4-piperidinone monohydrate hydrochloride with 2-(2-pyridinyl)ethyl bromide or methanesulfonate in the presence of a base such as cesium carbonate.
  • Solvent: Aprotic solvents like methylene chloride or acetonitrile are commonly used.
  • Yield: This method provides the N-substituted piperidinone in high yields (around 85-90%).
  • Example: A similar alkylation was reported for 4-piperidinone with 2-(thiophen-2-yl)ethyl methanesulfonate, yielding the corresponding N-substituted piperidinone in 90% yield, indicating the applicability of this method to heteroaryl ethyl substituents such as 2-pyridinyl.

Reductive Amination and Subsequent Functionalization

Following the alkylation, further functionalization can be achieved by reductive amination of the ketone group on the piperidinone ring.

  • Reagents: Sodium triacetoxyborohydride is commonly used as the reducing agent in the presence of an amine (e.g., aniline) and acetic acid as a catalyst.
  • Outcome: This step converts the ketone to the corresponding amine, providing valuable intermediates for further derivatization.
  • Yields: High yields (above 85%) are reported, demonstrating the efficiency of this approach.

Catalytic Hydrogenation and Cyclization Approaches

Advanced synthetic routes involve catalytic hydrogenation and cyclization strategies:

  • Palladium- or Rhodium-Catalyzed Hydrogenation: These methods enable the transformation of pyridine rings into piperidine rings or the selective reduction of unsaturated intermediates to piperidinones with high stereoselectivity.
  • One-Pot Functionalization: Combining hydrogenation with other reactions such as Suzuki–Miyaura coupling allows the synthesis of functionalized piperidinones in fewer steps.
  • Chemoselectivity: Selective reduction of the pyridine ring while retaining other functional groups is achievable under optimized conditions.

Organophotocatalyzed One-Step Synthesis

A novel organophotocatalyzed [1 + 2 + 3] cyclization strategy has been developed to synthesize substituted 2-piperidinones in one step from simple alkenes, ammonia sources, and acrylates under visible light irradiation.

  • Mechanism: Involves radical cation intermediates generated by photocatalyst excitation, followed by radical addition and intramolecular lactamization.
  • Scope: Compatible with various alkenes, including heteroaryl-substituted alkenes, potentially allowing the synthesis of this compound derivatives.
  • Yields: Moderate to good yields (around 50-60%) reported for complex substrates.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages References
Alkylation of 4-piperidinone 2-(2-pyridinyl)ethyl bromide, Cs2CO3, CH2Cl2 85-90 Straightforward, high yield
Reductive amination Sodium triacetoxyborohydride, amines, AcOH >85 High selectivity, mild conditions
Double aza-Michael reaction Vinyl aldehydes, vinylmagnesium bromide, DDQ 36-84 Atom-efficient, stereoselective
Catalytic hydrogenation Pd or Rh catalysts, H2, mild conditions High One-pot, chemoselective
Organophotocatalyzed cyclization Visible light, photocatalyst, NH4OAc, acrylates 50-62 One-step, broad substrate scope

Research Discoveries and Notes

  • The alkylation approach using 2-(2-pyridinyl)ethyl halides is well-established and provides a reliable route to the target compound with high purity and yield.
  • The double aza-Michael reaction offers a versatile platform for synthesizing a range of 2-substituted 4-piperidinones, and its adaptability to heteroaryl substituents is promising for the target compound.
  • Catalytic hydrogenation methods allow for stereoselective synthesis and functional group tolerance, which is crucial for complex molecule assembly.
  • The emerging organophotocatalytic methods represent a green and efficient alternative, enabling one-step synthesis under mild conditions.
  • Stability studies indicate that intermediates such as dienols and divinyl ketones can be stored at 4 °C for several weeks without degradation, facilitating practical synthesis workflows.

Chemical Reactions Analysis

1-[2-(2-pyridinyl)ethyl]-4-Piperidinone undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-pyridinyl)ethyl]-4-Piperidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-4-Piperidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs. Aryl Substituents: The 2-pyridinyl group in the target compound may improve water solubility compared to purely hydrophobic groups like benzyl (logP ~2.1 vs. ~2.5).
  • Oxime Derivatives: Addition of an oxime group (e.g., 1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinone oxime) increases molecular weight and polarity (PSA = 45.06 Ų), which may improve CNS activity .
  • Ester vs. Ketone : Ethyl 2-(piperidin-4-yl)acetate exhibits lower logP (0.44) and higher GI absorption, suggesting better oral bioavailability than ketone-containing analogs .

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